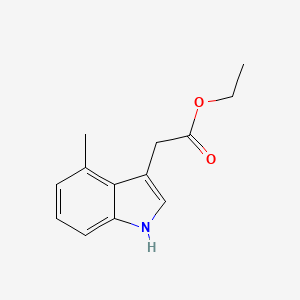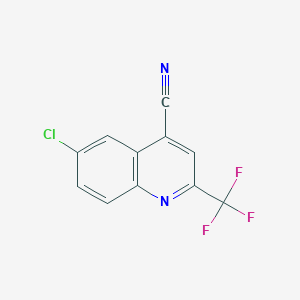
Ethyl 4-Methylindole-3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-Methylindole-3-acetate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, specifically, is an ester derivative of indole-3-acetic acid, which is a well-known plant hormone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methylindole-3-acetate typically involves the esterification of 4-Methylindole-3-acetic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
化学反応の分析
Types of Reactions: Ethyl 4-Methylindole-3-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: 4-Methylindole-3-acetic acid.
Reduction: 4-Methylindole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
科学的研究の応用
Ethyl 4-Methylindole-3-acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in plant growth regulation due to its structural similarity to indole-3-acetic acid.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-Methylindole-3-acetate is closely related to its interaction with biological targets. In plants, it may mimic the action of indole-3-acetic acid, a key plant hormone, by binding to auxin receptors and influencing growth and development pathways. In medicinal chemistry, its mechanism may involve interaction with specific enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
Indole-3-acetic acid: A natural plant hormone with similar structural features.
Ethyl indole-3-acetate: Another ester derivative with a different substitution pattern.
4-Methylindole: A simpler indole derivative without the ester group.
Uniqueness: Ethyl 4-Methylindole-3-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its parent acid, potentially enhancing its ability to penetrate biological membranes.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
ethyl 2-(4-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-11-6-4-5-9(2)13(10)11/h4-6,8,14H,3,7H2,1-2H3 |
InChIキー |
HJWYAGCEOSIHOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CNC2=CC=CC(=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)

![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)

![(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl](/img/structure/B12282460.png)



